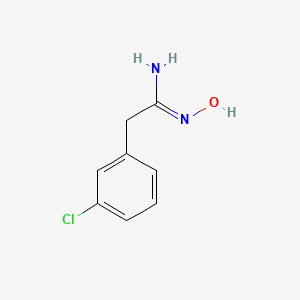
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
- A series of compounds including 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have been found to possess significant activities against various bacterial and fungal strains, making them potential candidates for treating such infections. Such derivatives have been a focal point in medicinal chemistry due to their pharmacological potential (Akhaja & Raval, 2012; Ameen & Qasir, 2017; Wan et al., 2018).
Anticancer Properties
- These derivatives have also been explored for their anticancer properties. Certain 1,3,4-thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential in cancer therapy. Their ability to inhibit cancer cell growth highlights their importance in developing new anticancer agents (Gür et al., 2020; Kumar et al., 2010; Çevik et al., 2020).
Anticonvulsant Activity
- Research has indicated the potential of 1,3,4-thiadiazole derivatives as anticonvulsants. These compounds have been tested and shown promising results in controlling seizures, positioning them as prospective candidates for treating epilepsy and related disorders (Sych et al., 2018; Rajak et al., 2010).
Photodynamic Therapy for Cancer Treatment
- Some of these derivatives have shown potential in photodynamic therapy for treating cancer. Their ability to generate singlet oxygen and other reactive species upon light activation makes them valuable in the field of oncology, particularly in targeted cancer therapies (Pişkin et al., 2020).
Tubulin Polymerization Inhibition
- Certain compounds within this group have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. This property is particularly important for developing drugs that can target and halt the rapid cell division characteristic of cancer cells (Kamal et al., 2014).
Antibacterial Applications in Agriculture
- In addition to their medical applications, some 1,3,4-thiadiazole derivatives have been found effective against bacterial strains that affect crops, suggesting their utility in agricultural settings to combat plant diseases (Tang et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds, such as other indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s disease .
Mode of Action
Similar indolin-2-one derivatives have been found to inhibit ache, which would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic nerve transmission .
Biochemical Pathways
Similar indolin-2-one derivatives have been associated with the cholinergic pathway due to their inhibition of ache . This could potentially affect downstream processes such as muscle contraction, heart rate, and memory processing.
Result of Action
Similar indolin-2-one derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells , suggesting potential antioxidant or cytoprotective effects.
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-28-16-8-7-14(11-17(16)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-10-9-13-5-3-4-6-15(13)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVDUDLXLYOOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)
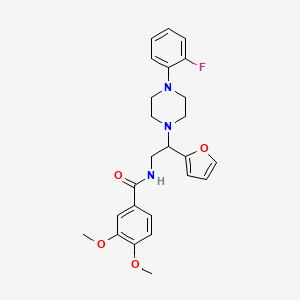
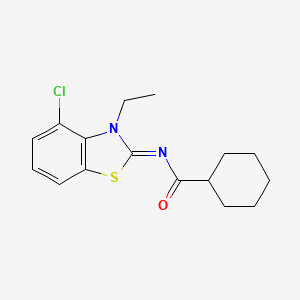
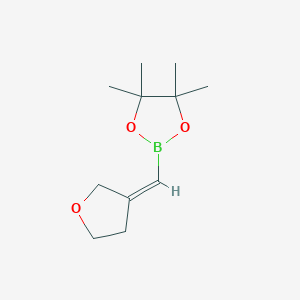

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)
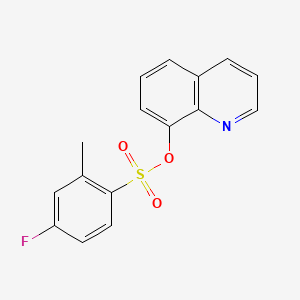
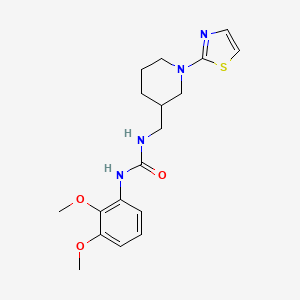
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2478973.png)
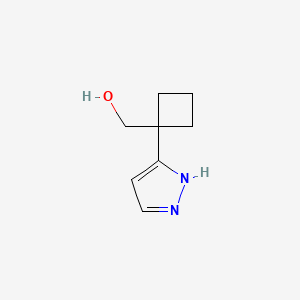
![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)
![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)
